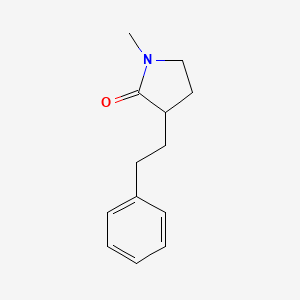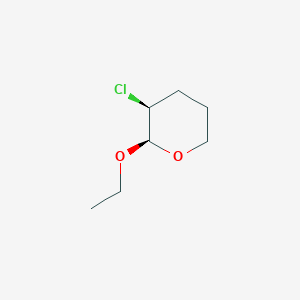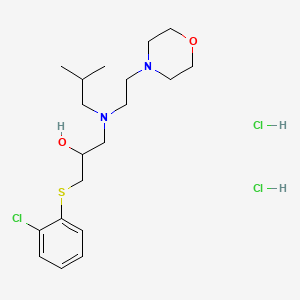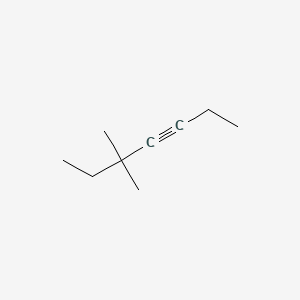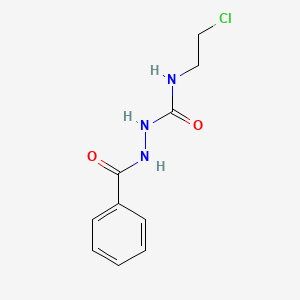
Semicarbazide, 1-benzoyl-4-(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semicarbazide, 1-benzoyl-4-(2-chloroethyl)- is a derivative of semicarbazide, a compound known for its reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1-benzoyl-4-(2-chloroethyl)- typically involves the reaction of semicarbazide with benzoyl chloride and 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Formation of Benzoyl Semicarbazide: Semicarbazide reacts with benzoyl chloride in the presence of a base such as pyridine to form benzoyl semicarbazide.
Alkylation: The benzoyl semicarbazide is then reacted with 2-chloroethylamine under basic conditions to yield semicarbazide, 1-benzoyl-4-(2-chloroethyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the reagents.
Chemical Reactions Analysis
Types of Reactions
Semicarbazide, 1-benzoyl-4-(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The semicarbazide moiety can react with aldehydes and ketones to form semicarbazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation: Aldehydes or ketones are reacted with the semicarbazide derivative in the presence of an acid catalyst to form semicarbazones.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Semicarbazones: Formed from the reaction with aldehydes and ketones, these compounds are often crystalline and can be easily purified.
Scientific Research Applications
Mechanism of Action
The mechanism by which semicarbazide, 1-benzoyl-4-(2-chloroethyl)- exerts its effects, particularly its cytotoxic activity, involves the alkylation of DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Semicarbazide: The parent compound, known for its reactivity with carbonyl compounds to form semicarbazones.
Thiosemicarbazide: Similar to semicarbazide but contains a sulfur atom, making it more nucleophilic and reactive.
1-Benzoyl-4-(2-chloroethyl)thiosemicarbazide: A sulfur-containing analogue with potentially different reactivity and biological activity.
Uniqueness
Semicarbazide, 1-benzoyl-4-(2-chloroethyl)- is unique due to the presence of both a benzoyl and a chloroethyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable coordination complexes. Its potential anticancer activity also sets it apart from other semicarbazide derivatives .
Properties
CAS No. |
17505-57-6 |
|---|---|
Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
1-benzamido-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C10H12ClN3O2/c11-6-7-12-10(16)14-13-9(15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,15)(H2,12,14,16) |
InChI Key |
FYWBIKBVOIBXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
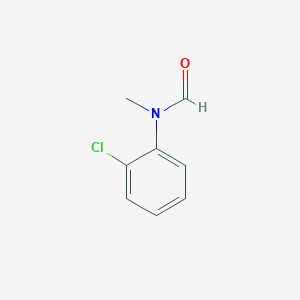
![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)
